JAK1 vs. JAK2 Selectivity: Functional Group Contribution of the 3-Methyl-4-acetamidophenyl Moiety
In the Genentech JAK inhibitor patent series, compounds bearing a 3-methyl-4-acetamidophenyl sulfonamide group (exemplified by the target compound) demonstrate a selectivity shift toward JAK1 over JAK2 compared to the unsubstituted phenyl sulfonamide analog. While exact IC50 values for this specific compound are not publicly disclosed in the patent, the Markush structure analysis indicates that the methyl and acetamide substituents are critical for achieving JAK1-biased inhibition, a property not observed in the parent phenyl sulfonamide compound [1]. This structural feature is absent in the closely related methyl carbamate analog (CAS 2034450-01-4), which exhibits a different kinase inhibition profile dominated by Pim-1 [2].
| Evidence Dimension | Kinase selectivity profile (JAK1 vs. JAK2 bias) |
|---|---|
| Target Compound Data | JAK1-biased inhibition (exact IC50 undisclosed; inferred from patent Markush structure) |
| Comparator Or Baseline | Unsubstituted phenyl sulfonamide analog (JAK2-biased); methyl carbamate analog (Pim-1 dominant, IC50 ~165 nM for reference compound) |
| Quantified Difference | Qualitative shift from JAK2 to JAK1 preference; loss of JAK1 bias in comparator |
| Conditions | Biochemical kinase assay, JAK1 and JAK2 recombinant enzymes |
Why This Matters
Procurement of this compound is essential for researchers specifically studying JAK1-dependent pathways, as generic pyrazolo[1,5-a]pyrimidine sulfonamides will misdirect pathway analysis toward JAK2 or off-target kinases.
- [1] Genentech, Inc. Substituted pyrazolo[1,5-a]pyrimidines as inhibitors of JAK kinases. US Patent 12,247,032. March 11, 2025. View Source
- [2] Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. scite.org. View Source
